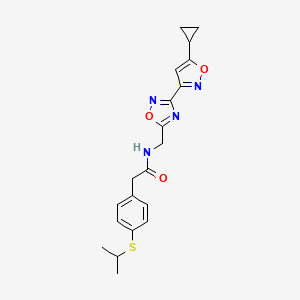

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)méthyl)-2-(4-(isopropylthio)phényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.

BenchChem offers high-quality N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la Kinase RET

Le composé a été identifié comme un nouvel inhibiteur spécifique de la kinase RET. La kinase RET (REarrange during Transfection) joue un rôle crucial dans les cancers de la thyroïde et du poumon chez l'homme, où les mutations d'activation sont fréquentes. Le composé 15l, dérivé de l'échafaudage 5-aminopyrazole-4-carboxamide, présente une grande stabilité métabolique. Il inhibe efficacement à la fois la RET de type sauvage (IC50 = 44 nM) et le mutant de la porte (V804M) de la RET (IC50 = 252 nM). De plus, il supprime sélectivement la croissance des cellules cancéreuses transformées par des mutations RET tout en épargnant les cellules thyroïdiennes normales .

Amélioration de la stabilité métabolique

La stratégie de conception derrière le composé 15l visait à améliorer la stabilité métabolique par rapport à l'échafaudage de la pyrazolopyrimidine. Comprendre comment cette modification affecte la pharmacocinétique et la biodisponibilité est essentiel pour le développement de médicaments.

En résumé, le N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)méthyl)-2-(4-(isopropylthio)phényl)acétamide s'avère prometteur comme inhibiteur de la kinase RET avec des applications dans la recherche sur le cancer et le développement de médicaments. Ses propriétés uniques justifient une étude et une optimisation supplémentaires pour une utilisation thérapeutique . Si vous avez des questions plus spécifiques ou si vous avez besoin de détails supplémentaires, n'hésitez pas à demander ! 😊

Activité Biologique

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement of functional groups that contribute to its biological activity. The key components include:

- Cyclopropyl group : Known for enhancing metabolic stability.

- Isoxazole and oxadiazole rings : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.

- Isopropylthio group : Potentially enhances lipophilicity, which may affect the compound's absorption and distribution.

The biological activity of N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in the production of inflammatory mediators.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of related oxadiazole derivatives. For instance, compounds containing oxadiazole moieties have shown significant inhibition of COX enzymes, leading to reduced production of prostaglandins and subsequent inflammation . The specific compound under review may exhibit similar effects due to its structural similarities.

Antimicrobial Activity

Compounds with isoxazole and oxadiazole structures have been investigated for their antimicrobial properties. The presence of the isopropylthio group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial strains .

Case Studies and Research Findings

- Inhibition Studies : A study evaluating the inhibitory effects of various oxadiazole derivatives on COX enzymes found that modifications in the molecular structure significantly influenced their potency. The introduction of bulky groups like cyclopropyl was noted to enhance inhibitory activity .

- In Vivo Models : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. In one study, a derivative with an oxadiazole ring exhibited a marked reduction in carrageenan-induced paw edema in rats, suggesting potent anti-inflammatory activity .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that derivatives similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide demonstrated favorable absorption profiles and moderate bioavailability when administered orally .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂S |

| Molecular Weight | 318.39 g/mol |

| Solubility | Soluble in DMSO; poorly soluble in water |

| Key Biological Activities | Anti-inflammatory, antimicrobial |

| Mechanism of Action | COX inhibition; potential LOX inhibition |

Propriétés

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-12(2)28-15-7-3-13(4-8-15)9-18(25)21-11-19-22-20(24-27-19)16-10-17(26-23-16)14-5-6-14/h3-4,7-8,10,12,14H,5-6,9,11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQSZQOIZLUFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.